molecular formula C6H5F3O5S B3322981 4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate CAS No. 157123-02-9

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate

Cat. No.: B3322981
CAS No.: 157123-02-9
M. Wt: 246.16 g/mol
InChI Key: QYJKUXKIJXNAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate (CAS 157123-02-9) is a high-value chemical building block with significant applications in synthetic organic chemistry and pharmaceutical research. This compound, with the molecular formula C6H5F3O5S and a molecular weight of 246.16 g/mol , features a reactive trifluoromethanesulfonate (triflate) group attached to a furanone core, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The triflate group is known for its superior reactivity compared to other sulfonate esters, facilitating the introduction of the 4-methyl-5-oxo-2,5-dihydrofuran-3-yl moiety into complex molecular architectures . Researchers utilize this compound as a key synthetic intermediate in the construction of biologically active molecules and functional materials. Its physicochemical properties include a density of 1.7±0.1 g/cm³ and a boiling point of 319.7±42.0 °C at 760 mmHg . The presence of the triflate group makes it particularly valuable in palladium-catalyzed reactions such as the Nozaki-Hiyama-Kishi reaction, Stille coupling, and Suzuki reactions, where it demonstrates enhanced reactivity compared to halide analogs . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures are essential due to the reactive nature of triflate esters, which are moisture-sensitive and should be stored under inert conditions to prevent hydrolysis.

Properties

IUPAC Name

(4-methyl-5-oxo-2H-furan-3-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O5S/c1-3-4(2-13-5(3)10)14-15(11,12)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJKUXKIJXNAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(COC1=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate can be synthesized through the reaction of 4-methyl-5-oxo-2,5-dihydrofuran-3-ol with trifluoromethanesulfonic anhydride in the presence of a base. Another method involves the reaction of 4-methyl-5-oxo-2,5-dihydrofuran with trifluoromethanesulfonic acid and acetic anhydride. These reactions typically require controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The triflate group is a strong leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., trifluoromethanesulfonic acid), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield substituted furan derivatives, while oxidation reactions can produce furanones.

Scientific Research Applications

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate involves its ability to act as a strong electrophile due to the presence of the triflate group. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Trifluoromethanesulfonate Esters with Aromatic Substituents

The compound shares functional group similarities with aryl triflates, which are critical in cross-coupling reactions. Key comparisons include:

Compound Name Molecular Formula CAS RN Purity (%) Molecular Weight Key Structural Difference
4-Methylphenyl trifluoromethanesulfonate C₈H₇F₃O₃S 29540-83-8 >95.0 240.20 Aromatic ring with 4-methyl substituent
2-Methylphenyl trifluoromethanesulfonate C₈H₇F₃O₃S 66107-34-4 >95.0 240.20 Aromatic ring with 2-methyl substituent
4-Methoxyphenyl trifluoromethanesulfonate C₈H₇F₃O₄S 66107-29-7 >95.0 256.20 Aromatic ring with 4-methoxy substituent
Target Compound C₆H₅F₃O₅S 1255208-32-2 N/A 246.16* Non-aromatic, dihydrofuran core with 4-methyl

*Calculated molecular weight based on formula.

Key Observations :

  • The target compound lacks an aromatic ring, distinguishing it from phenyl triflates. This may reduce resonance stabilization, increasing reactivity in substitution reactions.
  • Substituted phenyl triflates are commercially available at high purity (>95%) and are used in Suzuki-Miyaura couplings, whereas the dihydrofuran triflate may favor nucleophilic substitutions at the triflate group .

Key Observations :

  • The triflate group in the target compound replaces the propanoic acid or acrylamide groups in analogs, shifting its utility from antifungal activity to reactive intermediate applications.
  • The absence of reported bioactivity for the target compound contrasts with the antifungal potency of 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid .

Biological Activity

4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate (CAS No. 157123-02-9) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₅F₃O₅S
Molecular Weight247.13 g/mol
CAS Number157123-02-9

This compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Enzyme Inhibition

Recent studies have indicated that derivatives of compounds related to 4-Methyl-5-oxo-2,5-dihydrofuran can exhibit significant inhibitory effects on various enzymes. For instance, the compound has been evaluated for its inhibitory activity against cholinesterases and cyclooxygenases.

  • Cholinesterase Inhibition :
    • Compounds structurally similar to 4-Methyl-5-oxo-2,5-dihydrofuran have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
      • A derivative exhibited an IC50 value of 19.2 μM against AChE and 13.2 μM against BChE .
    • The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency due to increased interaction with the enzyme's active site.
  • Cyclooxygenase Inhibition :
    • The compound's analogs were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. Some derivatives demonstrated moderate inhibition against COX-2 .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to assess the therapeutic potential of 4-Methyl-5-oxo-2,5-dihydrofuran derivatives:

Cell LineIC50 (μM)
MCF-7 (Breast)15.0
Hek293 (Kidney)20.0

These findings suggest that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Case Study 1: Inhibition of Lipoxygenases

A study explored the inhibition of lipoxygenases (LOX), which are implicated in various inflammatory diseases. The most active compound in this series inhibited LOX with an IC50 value of approximately 10 μM . This finding highlights the potential of 4-Methyl-5-oxo derivatives in treating inflammatory conditions.

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between 4-Methyl-5-oxo derivatives and target enzymes. The docking results indicated that halogen bonding interactions between trifluoromethyl groups and enzyme residues could significantly enhance binding affinity, leading to increased biological activity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer :

  • Eye/Face Protection : Use OSHA-compliant chemical safety goggles or EN166-certified eyewear to prevent splashes .
  • Skin Protection : Inspect nitrile or neoprene gloves prior to use. Employ a "no-touch" glove removal technique to avoid contamination, and dispose of gloves according to hazardous waste guidelines .
  • General Handling : Conduct work in a fume hood to minimize inhalation risks. Immediately wash hands post-handling, even if gloves are used .

Q. What synthetic routes are typically employed to prepare trifluoromethanesulfonate esters like this compound?

  • Methodological Answer :

  • Reaction Design : React 4-methyl-5-oxo-2,5-dihydrofuran-3-ol with trifluoromethanesulfonic anhydride (Tf2O) in an inert solvent (e.g., dichloromethane) at 0–5°C. Use a base like pyridine to scavenge liberated protons .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95% by area normalization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify the dihydrofuran ring protons (δ 4.5–6.0 ppm) and triflate group (δ ~118–120 ppm for <sup>19</sup>F NMR) .
  • IR Spectroscopy : Detect characteristic C=O stretching (~1750 cm<sup>−1</sup>) and S=O vibrations (~1350–1450 cm<sup>−1</sup>).
  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane) and submit for X-ray diffraction analysis (CCDC deposition recommended) .

Advanced Research Questions

Q. How does the electron-withdrawing triflate group influence the reactivity of the dihydrofuran scaffold in nucleophilic substitution reactions?

  • Methodological Answer :

  • Experimental Design : Compare reaction kinetics with non-triflated analogs (e.g., mesylates or tosylates) under identical conditions (e.g., SN2 with NaI in acetone). Monitor via <sup>19</sup>F NMR to track triflate displacement.
  • Data Interpretation : Triflates typically exhibit faster substitution due to superior leaving-group ability (low basicity of triflate anion). Contradictions in rate data may arise from steric hindrance or solvent effects—use Eyring plots to disentangle thermodynamic vs. kinetic factors .

Q. What experimental strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer :

  • Stability Screening : Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation by LC-MS at intervals (0, 24, 48 hrs).
  • Stabilizers : Add radical inhibitors (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed hydrolysis is suspected. Store aliquots under argon at −20°C to prolong shelf life .

Q. How do steric and electronic effects of the 4-methyl and 5-oxo substituents modulate ring-opening reactions of the dihydrofuran core?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and identify sites of nucleophilic/electrophilic attack.
  • Experimental Validation : Treat the compound with nucleophiles (e.g., amines or thiols) and analyze regioselectivity via <sup>1</sup>H NMR or GC-MS. Contrast results with unsubstituted dihydrofuran triflates to isolate substituent effects .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of similar trifluoromethanesulfonate esters?

  • Methodological Answer :

  • Systematic Review : Compile literature data on reaction yields/rates under varying conditions (solvent polarity, temperature, catalyst).
  • Controlled Replication : Repeat key experiments with rigorous standardization (e.g., anhydrous solvents, inert atmosphere). Use statistical tools (e.g., ANOVA) to assess reproducibility.
  • Hypothesis Testing : If contradictions persist, probe alternative mechanisms (e.g., radical pathways) via radical-trapping experiments (e.g., TEMPO addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.